4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid
Overview
Description
4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid is a heterocyclic compound that belongs to the pyridazine family This compound is characterized by its unique structure, which includes a pyridazine ring fused with a pyridine ring, and a carboxylic acid group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid typically involves the condensation of 2-acetaminonicotinic acid with a primary amine or the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . Another method includes the use of the Dimroth rearrangement, which involves the isomerization of heterocycles through ring opening and closure processes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes mentioned above for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as reduced forms, oxidized forms, and substituted derivatives with different functional groups.
Scientific Research Applications
4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid has several scientific research applications:
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the synthesis of other heterocyclic compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-3,4-dihydropyrido[2,3-d]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
4-Oxo-1,4-dihydropyridine-3-carboxylic acid: Similar structure but with a pyridine ring instead of a pyridazine ring.
Uniqueness
4-Oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and its diverse therapeutic potential make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-oxo-1H-pyrido[2,3-c]pyridazine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O3/c12-6-4-2-1-3-9-7(4)11-10-5(6)8(13)14/h1-3H,(H,13,14)(H,9,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPZKRNPZRBKCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C(C2=O)C(=O)O)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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